2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride”, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also contains a difluorobenzyl group attached to the piperidine ring via an ether linkage.Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Techniques: A study focused on the synthesis of related compounds using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. The process yielded compounds including 2,4-difluorophenyl and piperidin-4-yl methanone hydrochloride with a reasonable overall yield of 62.4% (Zheng Rui, 2010).
- Crystal and Molecular Structure: Research on the synthesis and crystal structure of related compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, offers insights into their molecular conformation and geometry, which could be relevant for similar structures like 2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride (Ajay Kumar Kariyappa et al., 2016).
Pharmacological Properties
- Anti-acetylcholinesterase Activity: A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to 2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine, revealed significant anti-acetylcholinesterase (anti-AChE) activity. This suggests potential pharmacological applications for related compounds (H. Sugimoto et al., 1990).
- Antimicrobial and Antifungal Activities: Similar compounds, like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, have been evaluated for their antimicrobial and antifungal activities, indicating a possible research avenue for this compound (A. D. Kumar et al., 2016).
Crystallography and Molecular Modelling
- Crystal Structure Analysis: The molecular and crystal structures of related piperidine derivatives have been determined, providing valuable data for understanding the physical properties and potential applications of this compound (L. Kuleshova et al., 2000).
Bioactivity and Antagonist Potential
- Bioactivity Studies: The bioactivity of compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, which share structural similarities with this compound, could hint at the biological applications of the latter (Xue Si-jia, 2011).
Future Directions
Properties
IUPAC Name |
2-[2-[(2,4-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO.ClH/c15-12-5-4-11(14(16)9-12)10-18-8-6-13-3-1-2-7-17-13;/h4-5,9,13,17H,1-3,6-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDJHFYJSSSPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-57-8 | |
Record name | Piperidine, 2-[2-[(2,4-difluorophenyl)methoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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